

# Spectral Analysis of 2-Morpholineacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Morpholineacetic acid

Cat. No.: B069712

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## Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for **2-Morpholineacetic acid**, a heterocyclic compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of published experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on established spectroscopic principles and data from analogous chemical structures. Detailed experimental protocols for acquiring such data are also provided to guide researchers in the empirical analysis of this and similar compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **2-Morpholineacetic acid** in a laboratory setting.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for **2-Morpholineacetic acid**. It is crucial to note that these are computationally derived predictions and should be confirmed by experimental analysis.

### Predicted <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals for the protons of the morpholine ring and the acetic acid moiety. The chemical shifts are influenced by the

electronegative oxygen and nitrogen atoms in the morpholine ring and the carboxylic acid group.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2-Morpholineacetic acid** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.12	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~3.75	Triplet	4H	Methylene protons adjacent to oxygen in morpholine ring (-O-CH <sub>2</sub> -)
~3.20	Singlet	2H	Methylene protons of the acetic acid moiety (-N-CH <sub>2</sub> -COOH)
~2.70	Triplet	4H	Methylene protons adjacent to nitrogen in morpholine ring (-N-CH <sub>2</sub> -)

## Predicted $^{13}\text{C}$ NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2-Morpholineacetic acid** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~172	Carboxylic acid carbonyl carbon (-COOH)
~67	Methylene carbons adjacent to oxygen in morpholine ring (-O-CH <sub>2</sub> -)
~58	Methylene carbon of the acetic acid moiety (-N-CH <sub>2</sub> -COOH)
~54	Methylene carbons adjacent to nitrogen in morpholine ring (-N-CH <sub>2</sub> -)

## Predicted IR Spectral Data

The infrared spectrum is characterized by the vibrational frequencies of the functional groups present in **2-Morpholineacetic acid**.

Table 3: Predicted Characteristic IR Absorption Bands for **2-Morpholineacetic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch of the carboxylic acid[1][2]
2980-2850	Medium to Strong	C-H stretch of the methylene groups[3]
~1710	Strong	C=O stretch of the carboxylic acid[2][4]
1320-1210	Medium	C-O stretch of the carboxylic acid and the ether[2][5][6][7][8]
1250-1020	Medium	C-N stretch of the tertiary amine[9]

## Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Major m/z Peaks for **2-Morpholineacetic acid**

m/z	Proposed Fragment
145	$[M]^+$ , Molecular ion
100	$[M - COOH]^+$ , Loss of the carboxyl group
86	$[M - CH_2COOH]^+$ , Loss of the acetic acid side chain
57	$[C_3H_5O]^+$ or $[C_3H_7N]^+$ , Fragments from the morpholine ring
45	$[COOH]^+$ , Carboxyl fragment

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Morpholineacetic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Morpholineacetic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ , or  $D_2O$ ). The solution should be free of any particulate matter. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional  $^1H$  NMR spectrum.

- Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - A longer acquisition time and a significantly larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
  - The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

- Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
- Place the sample in the spectrometer and record the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry (MS)

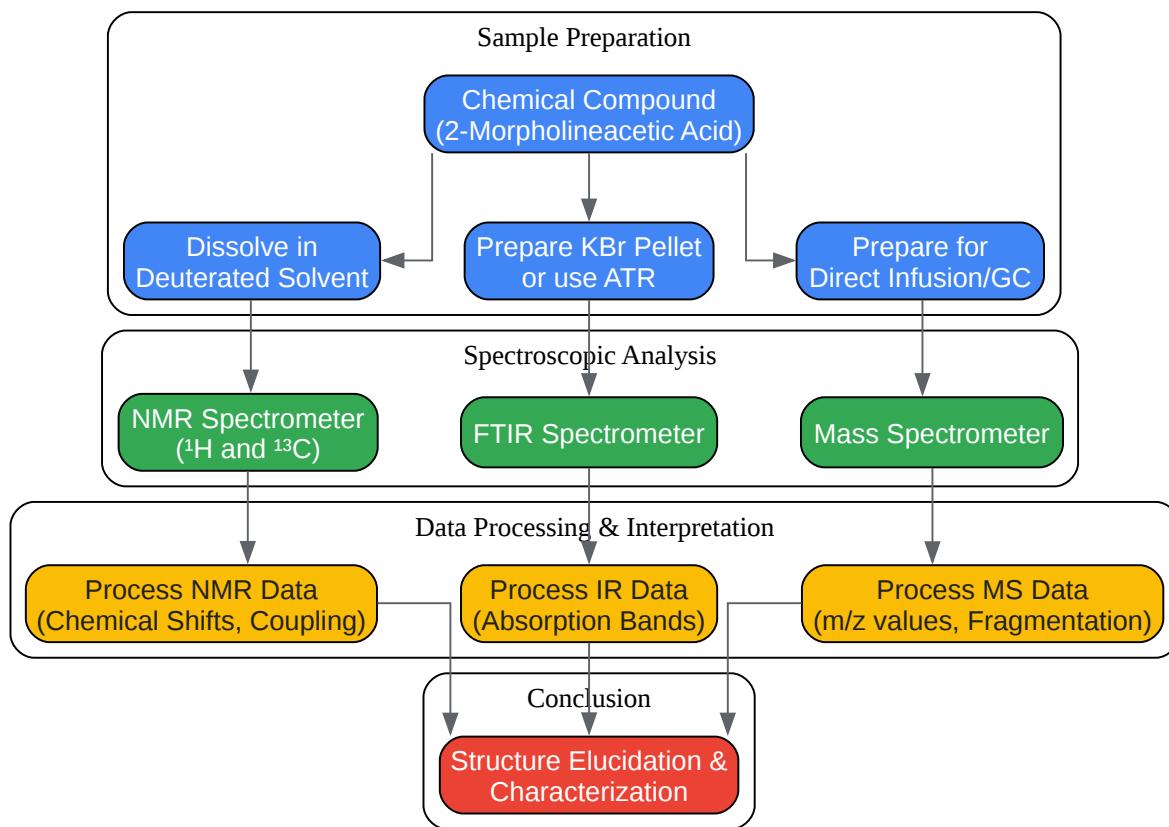
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like **2-Morpholineacetic acid**, direct insertion probe or gas chromatography (GC) can be used.
- Ionization:
  - Electron Ionization (EI): Bombard the sample with a beam of high-energy electrons (typically 70 eV). This is a "hard" ionization technique that causes extensive fragmentation. [\[10\]](#)
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Morpholineacetic acid**.

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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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